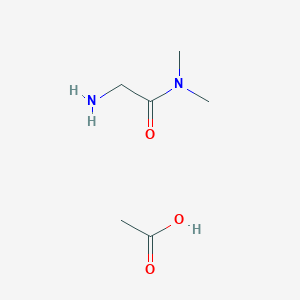

2-Amino-N,N-dimethylacetamide acetate

Descripción general

Descripción

2-Amino-N,N-dimethylacetamide, also known as N,N-Dimethylglycinamide, is a compound with the molecular formula C4H10N2O . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .

Synthesis Analysis

The synthesis of 2-Amino-N,N-dimethylacetamide involves the formation of a Van der Waals complex from an electron-deficient fluorinated aromatic ring and DMF. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .Molecular Structure Analysis

The molecular structure of 2-Amino-N,N-dimethylacetamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 2-amino-N,N-dimethylacetamide . The InChI representation is InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 .Chemical Reactions Analysis

The Van der Waals complex formed from the electron-deficient fluorinated aromatic ring and DMF evolves under light toward a charge transfer complex stabilized by ammonium formate . This indicates that 2-Amino-N,N-dimethylacetamide may participate in light-induced charge transfer reactions.Physical and Chemical Properties Analysis

2-Amino-N,N-dimethylacetamide has a molecular weight of 102.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 102.079312947 g/mol . The topological polar surface area is 46.3 Ų .Aplicaciones Científicas De Investigación

Síntesis de Heterociclos y Sistemas Acíclicos

Las amidas N,N-dialkílicas como la N,N-dimetilformamida (DMF), la N,N-dimetilacetmida (DMA), son disolventes polares comunes, que encuentran aplicación como reactivos multipropósito en la química orgánica sintética {svg_1}. Son sintones versátiles que se pueden utilizar de diversas maneras para generar diferentes grupos funcionales {svg_2}. Esto incluye la síntesis de heterociclos y la funcionalización de sistemas acíclicos {svg_3}.

Aminación

Las amidas N,N-dialkílicas se han utilizado en procesos de aminación (R-NMe2) {svg_4}. Esto implica la introducción de un grupo amino en una molécula, que es un proceso fundamental en la química orgánica.

Formación

La formación (R-CHO) es otro proceso en el que se han encontrado aplicaciones las amidas N,N-dialkílicas {svg_5}. Este proceso implica la introducción de un grupo formilo en una molécula.

Fuente Única de Carbono

Las amidas N,N-dialkílicas pueden actuar como una fuente única de carbono (R-C) en varias reacciones químicas {svg_6}. Esto es particularmente útil en la síntesis orgánica.

Generación del Grupo Metileno

Las amidas N,N-dialkílicas se pueden utilizar para generar un grupo metileno (R-CH2) {svg_7}. Este es un proceso clave en la síntesis de varios compuestos orgánicos.

Cianación

Las amidas N,N-dialkílicas se han utilizado en procesos de cianación (R-CN) {svg_8}. Esto implica la introducción de un grupo ciano en una molécula.

Amidoalquilación

Las amidas N,N-dialkílicas se pueden utilizar en procesos de amidoalquilación (-R) {svg_9}. Esto implica la introducción de un grupo amidoalquilo en una molécula.

Aminocarbonilación

Las amidas N,N-dialkílicas se han utilizado en procesos de aminocarbonilación (R-CONMe2) {svg_10}. Esto implica la introducción de un grupo aminocarbonilo en una molécula.

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Amino-N,N-dimethylacetamide acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Furthermore, this compound can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and altered cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can be transported across cell membranes by amino acid transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

acetic acid;2-amino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYVHCTZMBPEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200634-33-9 | |

| Record name | 200634-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

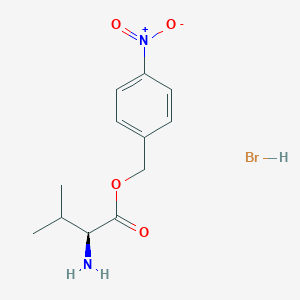

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

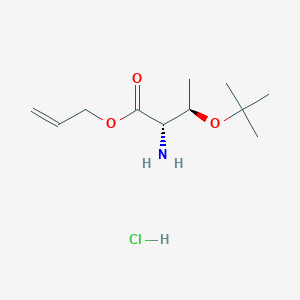

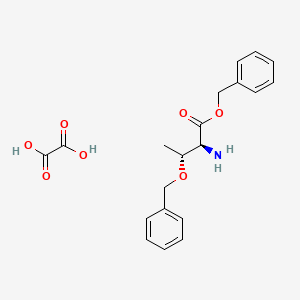

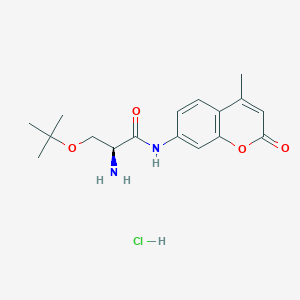

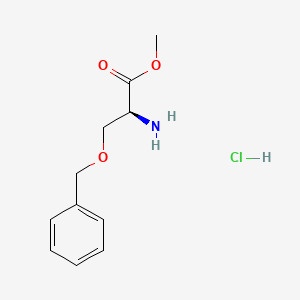

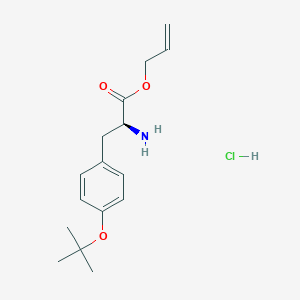

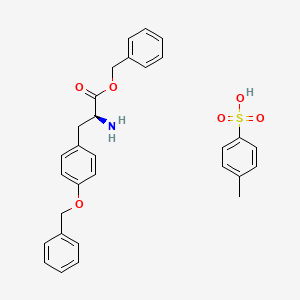

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)